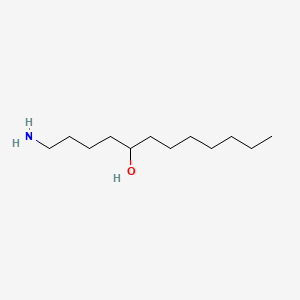![molecular formula C5H4Cl2N2O2S B13887993 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol It is a pyrimidine derivative, characterized by the presence of both chloro and chloromethylsulfonyl groups attached to the pyrimidine ring
Vorbereitungsmethoden
The synthesis of 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine typically involves the chlorination of 2-[(chloromethyl)sulfonyl]pyrimidine. One common method includes the reaction of 2-[(chloromethyl)sulfonyl]pyrimidine with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at a temperature range of 0-5°C, to ensure the selective chlorination at the desired position on the pyrimidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation: The chloromethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to inhibit certain enzymes or interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine involves its interaction with specific molecular targets. The chloro and chloromethylsulfonyl groups are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine include other pyrimidine derivatives with different substituents. Some examples are:
2-chloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
2-chloro-5-chloromethylthiazole: Another compound with similar applications in the synthesis of insecticides and pharmaceuticals.
Eigenschaften
Molekularformel |
C5H4Cl2N2O2S |
|---|---|
Molekulargewicht |
227.07 g/mol |
IUPAC-Name |
5-chloro-2-(chloromethylsulfonyl)pyrimidine |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-3-12(10,11)5-8-1-4(7)2-9-5/h1-2H,3H2 |
InChI-Schlüssel |
AXQBWFJQDBCVAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)S(=O)(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
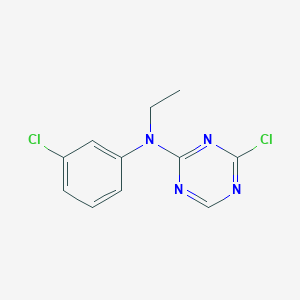

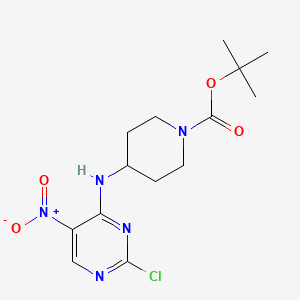
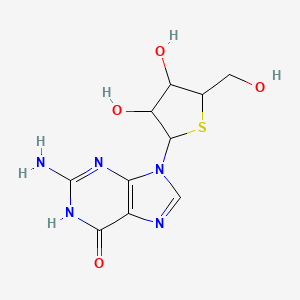
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)

![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)


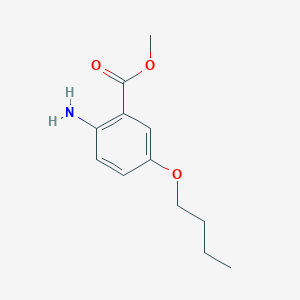
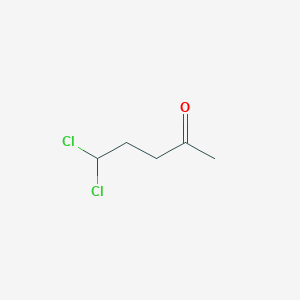
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
